1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring fused with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be constructed through hydrogenation or cyclization reactions, while the pyrimidine moiety can be introduced via condensation reactions involving suitable amines and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings, depending on the substituents present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrimidine derivatives, such as:
- 1-(2-Aminoethyl)piperidine-3-carboxylic acid
- 1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-3-carboxylic acid
Uniqueness
What sets 1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H15N3O5S |
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Molecular Weight |
301.32 g/mol |
IUPAC Name |
1-(5-methylsulfonyl-6-oxo-1H-pyrimidin-2-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H15N3O5S/c1-20(18,19)8-5-12-11(13-9(8)15)14-4-2-3-7(6-14)10(16)17/h5,7H,2-4,6H2,1H3,(H,16,17)(H,12,13,15) |
InChI Key |
HPWGLJNIZYQQCE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(NC1=O)N2CCCC(C2)C(=O)O |
Origin of Product |
United States |
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